Introduction: Navigating the Nomenclature and Significance
Introduction: Navigating the Nomenclature and Significance
An In-depth Technical Guide to 6-Amino-5-chloropyridine-3-carbonitrile
In the landscape of heterocyclic chemistry, substituted pyridines serve as foundational scaffolds for a multitude of applications, particularly in the realm of drug discovery and materials science. This guide provides a detailed technical overview of 6-Amino-5-chloropicolinonitrile , a compound of significant interest. It is crucial to address a point of nomenclature from the outset. While "picolinonitrile" strictly refers to a pyridine-2-carbonitrile, the vast majority of scientific literature, supplier catalogs, and chemical databases use this name interchangeably with its isomer, 6-Amino-5-chloronicotinonitrile (a pyridine-3-carbonitrile). This guide will focus on the latter, more prominently documented compound, identified by the CAS Number 156361-02-3 .[1]
This molecule is a highly functionalized building block, featuring an amino group, a chloro substituent, and a nitrile moiety on a pyridine ring. This unique arrangement of functional groups imparts a versatile reactivity profile, making it a valuable precursor for the synthesis of complex molecular architectures and compound libraries for biological screening.[2][3] Its derivatives have been explored for a range of therapeutic areas, including oncology.[4][5][6] This document will delve into its chemical identity, properties, plausible synthetic pathways, applications, and safety protocols, providing researchers and drug development professionals with a comprehensive resource.
Part 1: Chemical Identity and Physicochemical Properties
Precise identification is the cornerstone of any chemical research. The following tables summarize the key identifiers and computed physicochemical properties for 6-Amino-5-chloropyridine-3-carbonitrile.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 156361-02-3 | [1] |
| IUPAC Name | 6-amino-5-chloropyridine-3-carbonitrile | [1] |
| Molecular Formula | C₆H₄ClN₃ | [1] |
| EC Number | 815-326-6 | [1] |
| PubChem CID | 1482881 | [1] |
Synonyms
This compound is known by several names in literature and commerce, which can be a source of confusion. The most common synonyms include:
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6-Amino-5-chloronicotinonitrile[1]
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2-Amino-3-chloro-5-cyanopyridine[1]
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6-amino-5-chloro-3-pyridinecarbonitrile[1]
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3-Pyridinecarbonitrile, 6-amino-5-chloro-[1]
Table 2: Physicochemical Properties
| Property | Value | Notes |
| Molecular Weight | 153.57 g/mol | Computed by PubChem[1] |
| Monoisotopic Mass | 153.0093748 Da | Computed by PubChem[1] |
| Appearance | Beige to yellow powder | Based on typical appearance of similar compounds[7] |
| Polar Surface Area | 62.7 Ų | Computed property[1] |
Below is a 2D structural representation of the molecule.
Caption: 2D Structure of 6-Amino-5-chloropyridine-3-carbonitrile.
Part 2: Synthesis and Reactivity Profile
The strategic placement of reactive handles on the pyridine ring makes this compound a versatile intermediate. Understanding its synthesis and subsequent reactivity is key to its application.
Conceptual Synthesis Workflow
While specific, scaled-up manufacturing protocols are often proprietary, a plausible and common synthetic approach for this class of molecules involves the cyanation of a halogenated pyridine precursor. A general strategy, adapted from similar syntheses, would be the palladium-catalyzed cyanation of a corresponding bromo- or chloro-aminopyridine using a cyanide source like zinc cyanide.[8]
The diagram below illustrates a conceptual workflow for the synthesis, highlighting the key transformation. This process is a cornerstone of modern cross-coupling chemistry, valued for its efficiency and functional group tolerance.
Caption: Conceptual workflow for Palladium-catalyzed synthesis.
Reactivity and Application in Medicinal Chemistry
The utility of 6-Amino-5-chloropyridine-3-carbonitrile stems from the distinct reactivity of its functional groups:
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The Chloro Group: The chlorine atom, positioned on the electron-deficient pyridine ring, is susceptible to nucleophilic aromatic substitution (SNAr).[2] More importantly, it serves as a handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig amination (for C-N bond formation).[2] These reactions are fundamental in drug development for building molecular complexity.
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The Amino Group: The primary amine can be acylated, alkylated, or used as a nucleophile in various condensation reactions. Its presence also modulates the electronic properties of the pyridine ring.
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The Nitrile Group: The cyano group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. It is also a key feature in many biologically active molecules.
This trifecta of reactive sites allows for the sequential and regioselective modification of the scaffold, enabling the creation of large libraries of diverse compounds for high-throughput screening. The pyrimidine and pyridine cores, which can be accessed from this intermediate, are prevalent in a vast number of approved drugs, including antibiotics and anti-cancer agents, highlighting the therapeutic relevance of this structural motif.[3][9]
Part 3: Applications in Drug Development
The primary application of 6-Amino-5-chloropyridine-3-carbonitrile is as a key intermediate in the synthesis of bioactive molecules. Research has shown that compounds derived from 6-aminopyridine-3,5-dicarbonitrile scaffolds exhibit potent anti-cancer properties.[4][5]
Case Study: Precursor for Kinase Inhibitors Many small-molecule kinase inhibitors, a critical class of anti-cancer drugs, feature a heterocyclic core. The structure of 6-Amino-5-chloropyridine-3-carbonitrile provides an ideal starting point for building compounds that can fit into the ATP-binding pocket of various kinases. Through a Suzuki coupling at the chloro position, a variety of aryl or heteroaryl groups can be introduced to probe specific interactions within the target protein. Subsequently, the amino or nitrile groups can be modified to optimize solubility, cell permeability, and metabolic stability, following a typical structure-activity relationship (SAR) campaign.
Part 4: Safety and Handling
As a laboratory chemical, 6-Amino-5-chloropyridine-3-carbonitrile must be handled with appropriate care. The Globally Harmonized System (GHS) classification indicates significant potential hazards.
Table 3: GHS Hazard Identification
| Hazard Code | Description | Class |
| H301 | Toxic if swallowed | Acute Toxicity, Oral (Danger)[1] |
| H311 | Toxic in contact with skin | Acute Toxicity, Dermal (Danger)[1] |
| H331 | Toxic if inhaled | Acute Toxicity, Inhalation (Danger)[1] |
| H315 | Causes skin irritation | Skin Corrosion/Irritation (Warning)[1] |
| H318 | Causes serious eye damage | Serious Eye Damage/Irritation (Danger)[1] |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity (Warning)[1] |
Recommended Handling Protocol
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Engineering Controls: Handle only in a certified chemical fume hood to avoid inhalation of dust or vapors.
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Personal Protective Equipment (PPE):
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles and a face shield.
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Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.
-
-
Handling: Avoid creating dust. Use appropriate tools for weighing and transferring solids.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its acute toxicity, waste must be handled as hazardous.
Conclusion
6-Amino-5-chloropyridine-3-carbonitrile (CAS 156361-02-3) is a pivotal chemical intermediate whose value is defined by its structural complexity and synthetic versatility. Its densely functionalized pyridine core offers multiple avenues for chemical modification, making it an indispensable tool for medicinal chemists, particularly in the construction of compound libraries for drug discovery. While its utility is significant, the compound's hazardous properties necessitate strict adherence to safety protocols. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective use in a research and development setting.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1482881, 6-Amino-5-chloronicotinonitrile. Available from: [Link]
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ChemRxiv (2022). pyridone-3,5-dicarbonitriles Enabling Anti-Cancer Bioactivity. Available from: [Link]
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RSC Publishing (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Available from: [Link]
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VNUHCM Journal of Natural Sciences (2025). The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2. Available from: [Link]
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ResearchGate (2023). The Green Synthesis of 6-amino-5-cyano-4-phenyl- 2-Hydroxy and Mercapto Pyrimidine Derivatives. Available from: [Link]
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Nature (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Available from: [Link]
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